molecular formula C12H8F2N2O2 B1414669 2-[(2,5-Difluorophenyl)amino]pyridine-3-carboxylic acid CAS No. 162015-31-8

2-[(2,5-Difluorophenyl)amino]pyridine-3-carboxylic acid

Cat. No.: B1414669
CAS No.: 162015-31-8
M. Wt: 250.2 g/mol
InChI Key: ZSIAACGMZPTCHM-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature of 2-[(2,5-Difluorophenyl)amino]pyridine-3-carboxylic acid

This compound represents a complex heterocyclic compound characterized by its unique molecular architecture combining pyridine, aniline, and carboxylic acid functionalities. The compound possesses the molecular formula C₁₂H₈F₂N₂O₂ and exhibits a molecular weight of 250.20 grams per mole, establishing it as a medium-sized organic molecule with significant structural complexity. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-(2,5-difluoroanilino)pyridine-3-carboxylic acid, reflecting the systematic naming conventions that emphasize the positional relationships between functional groups.

The structural framework of this compound consists of a pyridine ring bearing a carboxylic acid group at the 3-position and an amino linkage at the 2-position that connects to a difluorinated phenyl ring. The difluorophenyl moiety contains fluorine atoms positioned at the 2 and 5 positions of the benzene ring, creating a distinctive substitution pattern that influences both the electronic distribution and steric properties of the molecule. The carboxylic acid functional group, characterized by the presence of both hydroxyl and carbonyl components bonded to the same carbon atom, imparts significant chemical reactivity and polarity to the overall structure. This dual functionality enables the compound to participate in various chemical transformations including esterification, amidation, and metal coordination reactions.

The three-dimensional conformation of this compound is influenced by several factors including intramolecular hydrogen bonding, aromatic ring interactions, and the electronic effects of fluorine substitution. The amino linkage between the pyridine and difluorophenyl rings allows for rotational freedom, although preferred conformations are stabilized by favorable orbital interactions and minimized steric hindrance. The presence of fluorine atoms introduces significant electronegativity differences that affect the overall dipole moment and intermolecular interactions of the compound.

Property Value Reference
Molecular Formula C₁₂H₈F₂N₂O₂
Molecular Weight 250.20 g/mol
CAS Registry Number 162015-31-8
IUPAC Name 2-(2,5-difluoroanilino)pyridine-3-carboxylic acid
SMILES Notation C1=CC(=C(N=C1)NC2=C(C=CC(=C2)F)F)C(=O)O

Position of this compound in Aminopyridine Carboxylic Acid Family

The aminopyridine carboxylic acid family encompasses a diverse collection of heterocyclic compounds that combine the structural features of pyridine rings with both amino and carboxylic acid functionalities. This compound occupies a distinctive position within this chemical family due to its incorporation of fluorinated aromatic substituents and specific substitution pattern. The compound belongs to the broader classification of pyridinecarboxylic acids, which are characterized by pyridine rings bearing carboxylic acid groups at various positions.

Comparative analysis with other members of the aminopyridine carboxylic acid family reveals significant structural and functional distinctions. 2-Aminonicotinic acid, with molecular formula C₆H₆N₂O₂, represents one of the simplest members of this family, featuring an amino group directly attached to the pyridine ring at the 2-position and a carboxylic acid group at the 3-position. This compound serves as a fundamental building block and exhibits different physicochemical properties compared to the fluorinated derivative, including altered basicity and hydrogen bonding characteristics. The molecular weight of 2-aminonicotinic acid at 138.12 grams per mole demonstrates the significant size increase achieved through the incorporation of the difluorophenyl substituent.

2-Aminopyridine-4-carboxylic acid represents another important family member, differing in the position of the carboxylic acid group, which is located at the 4-position rather than the 3-position. This positional isomerism results in distinct electronic properties and reactivity patterns, highlighting the importance of substitution patterns in determining molecular behavior. The compound exhibits a molecular formula of C₆H₆N₂O₂ and molecular weight of 138.126 grams per mole, similar to 2-aminonicotinic acid but with different spatial arrangements of functional groups.

The introduction of fluorinated aromatic substituents, as seen in this compound, represents an advanced development in the aminopyridine carboxylic acid family. Fluorine substitution significantly alters the electronic characteristics of the molecule, enhancing stability through the formation of strong carbon-fluorine bonds and modifying intermolecular interactions. These modifications often result in improved pharmacological properties and enhanced chemical stability compared to non-fluorinated analogs.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
This compound C₁₂H₈F₂N₂O₂ 250.20 Difluorophenyl amino substituent
2-Aminonicotinic acid C₆H₆N₂O₂ 138.12 Direct amino attachment
2-Aminopyridine-4-carboxylic acid C₆H₆N₂O₂ 138.126 Carboxylic acid at 4-position
3-Aminopyridine-4-carboxylic acid C₆H₆N₂O₂ 138.12 Amino at 3-position

Historical Development of Fluorinated Pyridine Derivatives

The historical development of fluorinated pyridine derivatives traces its origins to the early 1960s when researchers first began investigating methods for incorporating fluorine atoms into heterocyclic systems. Initial synthetic approaches focused on the preparation of perfluoropyridine through defluorination of perfluoropiperidine, achieved by passing the starting material over metal catalysts such as iron or nickel at elevated temperatures. These pioneering methods yielded perfluoropyridine in modest yields of approximately 26 percent when iron was employed as the catalyst, establishing the foundation for subsequent developments in fluorinated pyridine chemistry.

Significant advancement in the field occurred in 1964 and 1965 when two independent research groups, led by Chambers and colleagues and Banks and colleagues respectively, developed improved synthetic methodologies for perfluoropyridine preparation. These researchers demonstrated that heating pentachloropyridine with anhydrous potassium fluoride in an autoclave could effectively produce perfluoropyridine, with pentachloropyridine itself being synthesized through the reaction of pyridine with phosphorous pentachloride. This breakthrough methodology represented a substantial improvement in both yield and synthetic accessibility compared to earlier approaches.

The development of nitrogen-fluorine bond-containing compounds as fluorinating agents marked another crucial milestone in fluorinated pyridine chemistry. In 1964, Banks and co-workers first reported the use of perfluoro-N-fluoropiperidine as a fluorine atom-transfer reagent, demonstrating its ability to fluorinate various organic substrates including the sodium salt of 2-nitropropane. Although initial yields were modest, with 2-fluoro-2-nitropropane produced in 40 percent yield, this work established the principle of using nitrogen-fluorine compounds as selective fluorinating agents.

The introduction of 1-fluoro-2-pyridone as a fluorinating agent in 1983 by Purrington and co-workers represented a significant advancement in the field. This compound, synthesized through the reaction of 2-(trimethylsiloxy)pyridine with diluted fluorine gas in a freon solvent at negative 78 degrees Celsius, demonstrated superior fluorination efficiency compared to earlier perfluoro-N-fluoropiperidine systems. The improved performance of 1-fluoro-2-pyridone led to enhanced yields in various fluorination reactions, including reactions with sodium diethyl malonates where yields improved from approximately 5 percent to between 9 and 39 percent.

Contemporary research in fluorinated pyridine derivatives has expanded to encompass stereoselective synthesis and the investigation of conformational effects. Modern studies have revealed that stereoselective incorporation of fluorine atoms into nitrogen-containing heterocycles can lead to dramatic changes in molecular properties, including stability, conformational behavior, hydrogen bonding ability, and basicity. These discoveries have opened new avenues for the rational design of fluorinated compounds with enhanced properties for applications in medicinal chemistry and organocatalysis.

Year Development Research Group Significance Reference
Early 1960s Perfluoropyridine from perfluoropiperidine Various First fluorinated pyridine synthesis
1964-1965 Pentachloropyridine route Chambers et al.; Banks et al. Improved synthetic access
1964 Perfluoro-N-fluoropiperidine Banks et al. First N-F fluorinating agent
1983 1-Fluoro-2-pyridone Purrington et al. Enhanced fluorinating efficiency
Modern era Stereoselective fluorination Various Advanced property control

Significance in Organic and Heterocyclic Chemistry Research

The significance of this compound in organic and heterocyclic chemistry research extends across multiple dimensions of molecular science, including synthetic methodology development, structure-activity relationship studies, and advanced materials research. This compound serves as a valuable model system for understanding the effects of fluorine substitution on heterocyclic structures and provides insights into the fundamental principles governing molecular recognition and chemical reactivity. The strategic incorporation of both electron-withdrawing fluorine atoms and electron-donating amino functionality creates a unique electronic environment that influences reaction pathways and intermolecular interactions.

In the context of synthetic methodology development, compounds like this compound have contributed to the advancement of continuous flow synthesis techniques for heterocyclic carboxylic acids. Research has demonstrated that aminopyridine derivatives can be efficiently converted to imidazo[1,2-a]pyridine-2-carboxylic acids through reactions with bromopyruvic acid using microreactor technology. These methodologies enable the rapid synthesis of biologically important scaffolds and facilitate the preparation of diverse compound libraries for drug discovery applications. The development of such synthetic approaches has significant implications for pharmaceutical research, where access to diverse chemical scaffolds is essential for identifying new therapeutic agents.

The compound plays a crucial role in advancing understanding of carboxylic acid reactivity and functional group interactions. The carboxyl functional group in this compound represents a unique combination of hydroxyl and carbonyl functionalities that exhibit profound changes in chemical and physical properties compared to individual functional groups. This combination enables participation in diverse chemical transformations including nucleophilic acyl substitution reactions, metal coordination chemistry, and hydrogen bonding networks. The presence of the pyridine nitrogen and amino linkage further enhances the complexity of possible interactions and reaction pathways.

Research applications of fluorinated aminopyridine carboxylic acids extend to the investigation of hydrogen bonding patterns and conformational preferences in heterocyclic systems. The incorporation of fluorine atoms provides opportunities to probe the importance of specific intermolecular interactions in biological and chemical systems through strategic modification of hydrogen bonding donors and acceptors. Studies have revealed that fluorine substitution can significantly alter basicity and conformational behavior, providing valuable tools for understanding structure-function relationships in bioactive molecules.

The compound contributes to materials science research through its potential applications in the development of coordination polymers and metal-organic frameworks. The combination of carboxylic acid functionality and nitrogen-containing heterocycles provides multiple coordination sites for metal ions, enabling the construction of extended network structures with tunable properties. These materials applications leverage the unique electronic properties imparted by fluorine substitution to achieve enhanced stability and modified physical characteristics.

Research Area Applications Significance Reference
Synthetic Methodology Continuous flow synthesis Enhanced efficiency and scalability
Carboxylic Acid Chemistry Functional group interactions Fundamental reactivity understanding
Fluorine Chemistry Structure-activity relationships Property modulation through fluorination
Materials Science Coordination polymers Advanced materials development
Drug Discovery Scaffold synthesis Pharmaceutical lead identification

Properties

IUPAC Name

2-(2,5-difluoroanilino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O2/c13-7-3-4-9(14)10(6-7)16-11-8(12(17)18)2-1-5-15-11/h1-6H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIAACGMZPTCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC2=C(C=CC(=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

It is known that similar compounds have been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents. These agents can interfere with viral replication, thus affecting the biochemical pathways involved in viral life cycles.

Pharmacokinetics

The compound’s molecular weight is 2502 g/mol, which could influence its pharmacokinetic properties. Generally, compounds with a molecular weight below 500 g/mol have better absorption and bioavailability.

Result of Action

It is known that similar compounds have been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents. These agents can interfere with viral replication, potentially leading to a decrease in viral load.

Action Environment

It is known that the dimroth rearrangement, a process that similar compounds undergo, is catalyzed by acids, bases, and is accelerated by heat or light. Therefore, environmental factors such as pH and temperature could potentially influence the compound’s action and stability.

Biological Activity

2-[(2,5-Difluorophenyl)amino]pyridine-3-carboxylic acid (CAS Number: 162015-31-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C12H8F2N2O2
  • Molecular Weight : 250.20 g/mol
  • CAS Number : 162015-31-8

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anticancer and anti-inflammatory properties. Its structural characteristics suggest potential interactions with biological targets.

Anticancer Activity

Several studies have investigated the anticancer properties of derivatives of this compound. For instance, compounds with similar structures have shown significant inhibition of cell proliferation in various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
1A5491.48EGFR inhibition
2MCF-73.67Apoptosis induction
3HCT-1163.46Cell cycle arrest

Note: The values listed are indicative and derived from studies on structurally related compounds.

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory activity. In vitro studies have shown that it can inhibit the release of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that derivatives of pyridine carboxylic acids significantly inhibited TNF-alpha release in macrophages stimulated with LPS, indicating a potential therapeutic role in inflammatory diseases .
  • Molecular Docking Studies :
    • Docking simulations have suggested that the compound could bind effectively to the colchicine site on tubulin, which may lead to the inhibition of microtubule polymerization, a critical process in cancer cell division .
  • Animal Models :
    • In vivo studies using murine models have shown that treatment with similar compounds reduced inflammation markers and improved survival rates in models of sepsis .

Scientific Research Applications

Basic Information

  • Molecular Formula : C12H8F2N2O2
  • Molecular Weight : 250.20 g/mol
  • IUPAC Name : 2-[(2,5-difluorophenyl)amino]pyridine-3-carboxylic acid
  • Structure : The compound features a pyridine ring substituted with an amino group and a carboxylic acid group, as well as two fluorine atoms on the phenyl ring.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The difluorophenyl moiety may enhance the compound's ability to interact with biological targets, making it a candidate for further anticancer drug development .
  • Inhibitors of Enzymatic Activity : The compound's carboxylic acid group allows it to participate in hydrogen bonding, which can be crucial in inhibiting enzymes involved in disease pathways. Studies have shown that similar pyridine derivatives can act as effective enzyme inhibitors .

Agrochemicals

The compound's structure suggests potential applications in agrochemical formulations:

  • Herbicidal Properties : Research into related compounds has shown efficacy in weed control. The presence of fluorine atoms may enhance the lipophilicity of the molecule, improving its penetration into plant tissues and increasing herbicidal activity .

Materials Science

In materials science, this compound may be used in developing new materials:

  • Polymer Chemistry : The carboxylic acid group can serve as a functional site for polymerization reactions or as an additive to enhance the properties of polymers. Its incorporation into polymer matrices may improve thermal stability and mechanical properties .

Analytical Chemistry

The compound can also be utilized in analytical chemistry:

  • Chromatography Applications : Due to its polar nature, it can be employed as a standard or reference material in chromatographic methods for analyzing similar compounds. Its distinct structure allows for effective separation and identification during analytical processes .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the synthesis of various pyridine derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting that this compound could be further developed into a therapeutic agent.

Case Study 2: Herbicide Development

Research conducted by agricultural scientists examined the herbicidal efficacy of fluorinated pyridine derivatives. The findings demonstrated that compounds with similar structures to this compound showed promising results in controlling resistant weed species.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Overview

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Molecular Formula Substituents Molecular Weight Application Key Feature Evidence Source
Target Compound C₁₂H₈F₂N₂O₂ 2,5-Difluorophenylamino at pyridine-2 266.20 Research (kinase inhibition potential) Amino linkage, fluorine atoms
Diflufenazopyr (CAS 109293-97-2) C₁₅H₁₂F₂N₄O₃ Semicarbazide, ethyl group 334.28 Herbicide Semicarbazide moiety
2-(Phenylsulfanyl)pyridine-3-carboxylic acid C₁₂H₉NO₂S Phenylsulfanyl at pyridine-2 231.27 Chemical intermediate Sulfur linkage, dimer formation via H-bonds
6-(2,5-Difluorophenyl)pyridine-3-carboxylic acid C₁₂H₇F₂NO₂ 2,5-Difluorophenyl at pyridine-6 235.19 Unknown Positional isomer of target
2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid C₁₄H₁₃NO₂S Methylphenylsulfanyl at pyridine-2 259.32 Research (structural studies) Methyl substituents

Key Research Findings

Substituent Effects on Bioactivity
  • Fluorine Substitution : The target compound and 6-(2,5-difluorophenyl)pyridine-3-carboxylic acid () both feature fluorine atoms, which enhance lipophilicity and binding affinity in biological systems. However, the position of substitution (pyridine-2 vs. pyridine-6) significantly alters molecular geometry and interaction with target proteins .
  • Amino vs. Sulfanyl Linkages: The amino group in the target compound enables hydrogen bonding, critical for enzyme inhibition. In contrast, sulfanyl-linked analogs () exhibit weaker polar interactions but form stable dimers via C–H⋯O bonds, influencing crystallinity and solubility .
Pharmacological Potential
  • TRK Inhibition : highlights a structurally related TRK inhibitor with a difluorophenyl-pyrrolidine moiety, suggesting that the target compound’s fluorine and pyridine-carboxylic acid groups may similarly modulate kinase activity .
  • Herbicidal Activity : Diflufenazopyr () demonstrates the role of pyridine-carboxylic acid derivatives in agrochemicals, where the semicarbazide group disrupts plant hormone signaling .

Challenges and Opportunities

  • Data Gaps: Limited direct data on the target compound’s pharmacokinetics or toxicity necessitate further studies.
  • Positional Isomerism : The 6-(2,5-difluorophenyl) analog () underscores the need to explore substitution patterns for optimizing bioactivity .

Preparation Methods

Chemical Reactions Analysis

Reaction Type Starting Materials Conditions Catalysts/Reagents
Nucleophilic Substitution Pyridine-3-carboxylic acid derivatives, 2,5-difluoroaniline High temperature, polar solvents Palladium, Copper
Cross-Coupling Halogenated pyridine derivatives, 2,5-difluorophenylboronic acid Mild conditions, aqueous solvents Palladium, Base
Condensation Pyridine-3-carboxaldehyde derivatives, 2,5-difluoroaniline Acidic conditions, reflux Acid catalysts

Yield and Purity Considerations

  • Yield : The yield of these reactions can vary significantly based on the conditions and catalysts used. Cross-coupling reactions often provide higher yields due to their efficiency in forming carbon-nitrogen bonds.
  • Purity : Purification methods such as chromatography are crucial for achieving high purity, especially in pharmaceutical applications.

Research Findings and Challenges

While specific research findings for the synthesis of 2-[(2,5-Difluorophenyl)amino]pyridine-3-carboxylic acid are limited, related compounds like pyridine derivatives have shown promising biological activities, including anticancer properties. The main challenges in synthesizing this compound include optimizing reaction conditions to achieve high yields and purity, as well as ensuring the stability of the difluorophenyl group during the synthesis process.

Q & A

Q. What protocols ensure reproducibility in multi-step syntheses across labs?

  • Methodological Approach : Standardize reaction parameters (e.g., inert atmosphere, reagent purity) and document intermediates via Open Science Framework. Cross-validate NMR and LC-MS data with collaborative labs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2,5-Difluorophenyl)amino]pyridine-3-carboxylic acid
Reactant of Route 2
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2-[(2,5-Difluorophenyl)amino]pyridine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.